
7-苄基-8-溴-3-甲基黄嘌呤
描述
7-Benzyl-8-bromo-3-methylxanthine (7-BBrMX) is a xanthine derivative that has been studied for its potential as a therapeutic compound. It has been studied for its ability to act as an agonist of the adenosine A2A receptor, which is involved in a variety of physiological processes. 7-BBrMX has been found to have a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
科学研究应用
生物活性化合物的合成
7-苄基-8-溴-3-甲基黄嘌呤作为多种生物活性化合物的合成前体。其结构允许进行靶向合成,从而创造出高效且毒性更低的药物。 包括该化合物在内的黄嘌呤衍生物已导致氨茶碱和戊氧菲林等药物的开发,这些药物已用于医疗实践 .
合成类似物的开发
该化合物用于创造天然黄嘌呤的合成类似物。这些类似物表现出广泛的生物活性,刺激了新药物的开发。 特别是1-和7-苄基黄嘌呤衍生物显示出多样的药理作用 .
核磁共振波谱研究
7-苄基-8-溴-3-甲基黄嘌呤用于核磁共振波谱,以确认合成化合物的结构。 这对制药行业验证分子结构和确保药物制剂的准确性至关重要 .
药物开发的结构修饰
该化合物中溴原子的存在使其成为进一步结构修饰的便捷合成子。 这对创造具有各种效应的新药至关重要,因为它允许对分子进行改变以增强其治疗特性 .
8-氨基衍生物的合成
研究人员已经开发了合成7-苄基-8-溴-3-甲基黄嘌呤的8-氨基衍生物的方法。 这些衍生物是进一步修饰的潜在候选者,这可能导致新药理剂的开发 .
化学和生物学性质分析
7-苄基-8-溴-3-甲基黄嘌呤中生物活性结构的组合使其成为研究化学和生物学特性的有希望的候选者。 这可能导致发现具有潜在治疗应用的新生物活性化合物 .
未来方向
作用机制
Target of Action
The primary target of 7-Benzyl-8-bromo-3-methylxanthine is Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits signals inside the cell.
Mode of Action
7-Benzyl-8-bromo-3-methylxanthine interacts with its target, PDE9A, by binding to the active site of the enzyme. This binding inhibits the enzymatic activity of PDE9A, preventing it from breaking down cGMP . As a result, the levels of cGMP within the cell increase, amplifying the signal transduction pathways that are regulated by this messenger molecule.
Biochemical Pathways
The inhibition of PDE9A by 7-Benzyl-8-bromo-3-methylxanthine affects the cGMP-dependent signaling pathways. Elevated levels of cGMP can activate protein kinase G (PKG), which then phosphorylates a variety of target proteins, leading to changes in their activity. These changes can affect numerous cellular processes, including cell proliferation, ion channel conductance, and the contraction and relaxation of smooth muscle .
Result of Action
The molecular and cellular effects of 7-Benzyl-8-bromo-3-methylxanthine’s action primarily involve the amplification of cGMP-dependent signaling pathways. By inhibiting PDE9A and increasing cGMP levels, this compound can modulate various cellular processes controlled by these pathways. The specific effects can vary depending on the cell type and the particular set of proteins targeted by PKG in those cells .
属性
IUPAC Name |
7-benzyl-8-bromo-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIWIEFIJQKWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356889 | |
| Record name | 7-benzyl-8-bromo-3-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
93703-26-5 | |
| Record name | 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93703-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-benzyl-8-bromo-3-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

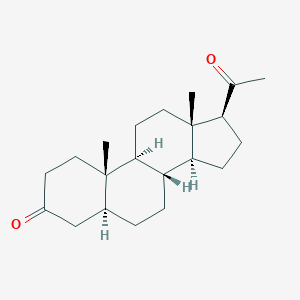


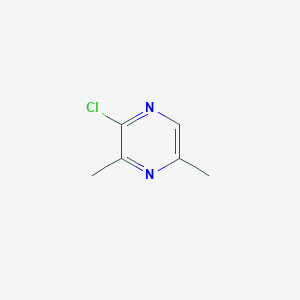
![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)
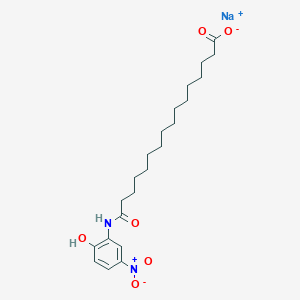
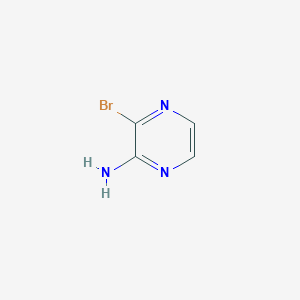
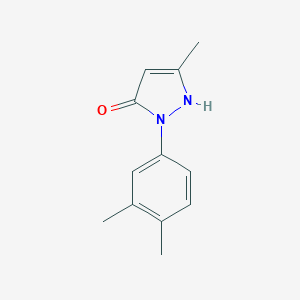
![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)
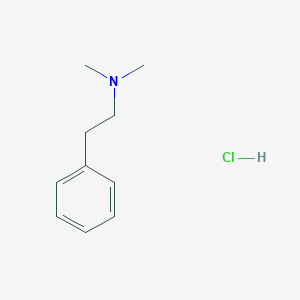


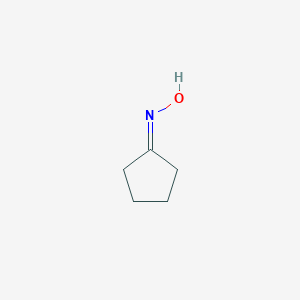
![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)